molecular formula C14H21NO3 B4551106 N-(sec-butyl)-4-(2-methoxyethoxy)benzamide

N-(sec-butyl)-4-(2-methoxyethoxy)benzamide

Cat. No.: B4551106
M. Wt: 251.32 g/mol
InChI Key: PQQMHZAVJJACOI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.15214353 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Packing Motifs

The compound has been studied for its ability to contribute to new supramolecular packing motifs. Lightfoot et al. (1999) describe the self-assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a mode of organization relevant for columnar liquid crystals [Lightfoot, Mair, Pritchard, & Warren, 1999].

Allelochemicals from Gramineae

Research into benzoxazinones and related compounds, which have a skeleton similar to the query compound, has shown these to have significant phytotoxic and antimicrobial properties. Macias et al. (2006) highlight the synthetic obtention and potential agronomic utility of these compounds, underlining their importance in agricultural chemistry [Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006].

Organogels and Molecular Aggregates

The study by Wu et al. (2011) on perylenetetracarboxylic diimides, closely related to the compound , explores their use in creating organogels through fluorescent gel formation. These findings are essential for developing novel organogels based on specific molecular designs [Wu, Xue, Shi, Chen, & Li, 2011].

Novel Sigma-2 Receptor Probes

Xu et al. (2005) focused on radiolabeled benzamide analogues, including structures related to N-(sec-butyl)-4-(2-methoxyethoxy)benzamide, for their binding to sigma-2 receptors, which is vital for developing new probes in neuropharmacology [Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005].

Corrosion Inhibition

In the context of materials science, Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including those structurally similar to the query compound, for their role in inhibiting the acidic corrosion of mild steel. The study highlights the potential of such compounds in enhancing the durability and lifespan of metals in corrosive environments [Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018].

Neuroleptic Activity

The neuroleptic potential of benzamides was explored by Iwanami et al. (1981), providing insights into the therapeutic applications of compounds like this compound in treating psychosis. Their research into the structure-activity relationships of these compounds is foundational for developing new psychiatric medications [Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981].

Properties

IUPAC Name

N-butan-2-yl-4-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-11(2)15-14(16)12-5-7-13(8-6-12)18-10-9-17-3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQMHZAVJJACOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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